(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
An impurity of Famotidine. Famotidine is a histamine H2 receptor antagonist that inhibits stomach acid production
Brand Name:
Vulcanchem
CAS No.:
88046-01-9
VCID:
VC0194836
InChI:
InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H
SMILES:
C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl
Molecular Formula:
C6H10N6S2. 2 HCl
Molecular Weight:
230.31 2 36.46
(2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride
CAS No.: 88046-01-9
Impurities
VCID: VC0194836
Molecular Formula: C6H10N6S2. 2 HCl
Molecular Weight: 230.31 2 36.46
Purity: > 95%
CAS No. | 88046-01-9 |
---|---|
Product Name | (2-Carbamimidamido-1,3-thiazol-4-yl)methyl carbamimidothioate dihydrochloride |
Molecular Formula | C6H10N6S2. 2 HCl |
Molecular Weight | 230.31 2 36.46 |
IUPAC Name | [2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate;dihydrochloride |
Standard InChI | InChI=1S/C6H10N6S2.2ClH/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10;;/h2H,1H2,(H3,9,10)(H4,7,8,11,12);2*1H |
Standard InChIKey | FTKAAVQOOXXUGW-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSC(=N)N.Cl.Cl |
Appearance | White Solid |
Description | An impurity of Famotidine. Famotidine is a histamine H2 receptor antagonist that inhibits stomach acid production |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | S-(2-Guanidino-4-thiazolyl)methylisothiourea Dihydrochloride; |
PubChem Compound | 11289662 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume